![molecular formula C19H30O4 B14219493 {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid CAS No. 827614-98-2](/img/structure/B14219493.png)
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to an ethoxy acetic acid moiety, with a trimethylhexan-2-yl substituent on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid typically involves a multi-step process One common method starts with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivativeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity, this compound shares structural similarities with {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid.
Interhalogens: These compounds contain different halogen atoms and exhibit unique reactivity, similar to the diverse reactions of this compound.
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
827614-98-2 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)14(3)15(4)16(5)17-6-8-18(9-7-17)23-11-10-22-12-19(20)21/h6-9,13-16H,10-12H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
BTMMFDIGKMHDNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



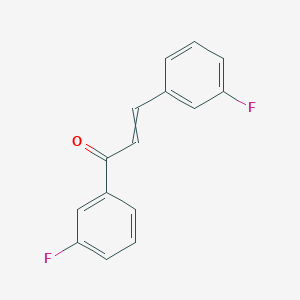
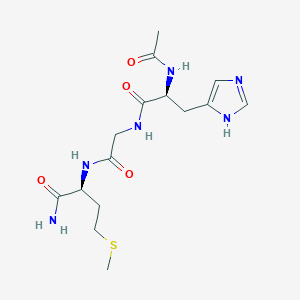
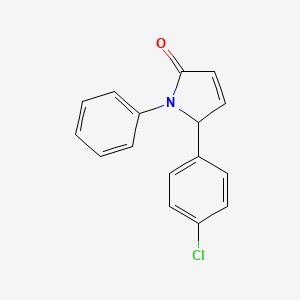
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)
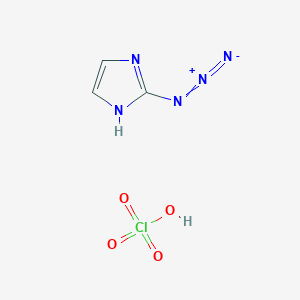

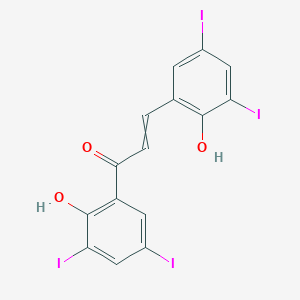
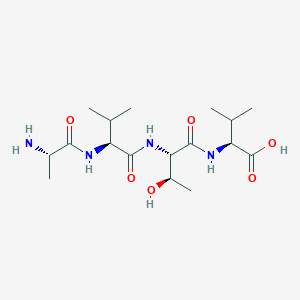

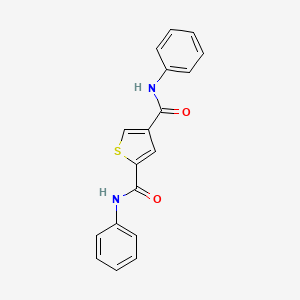


![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
